Aplindore fumarate
Overview
Description
Aplindore fumarate is a pharmaceutical compound that acts as a partial agonist selective for the dopamine receptor D2. The compound is known for its ability to cross the blood-brain barrier, making it effective in exerting therapeutic effects directly within the brain .
Preparation Methods
The synthesis of aplindore fumarate involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of aplindore is synthesized through a series of reactions, including cyclization and condensation reactions.
Functionalization: The core structure is then functionalized by introducing the benzylamino and other substituents through nucleophilic substitution and other reactions.
Fumarate Salt Formation: The final step involves the formation of the fumarate salt by reacting the free base of aplindore with fumaric acid.
Chemical Reactions Analysis
Aplindore fumarate undergoes various chemical reactions, including:
Oxidation: Aplindore can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, converting them to alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aplindore fumarate has been the subject of extensive research due to its potential therapeutic benefits. Some of its key applications include:
Mechanism of Action
The mechanism of action of aplindore fumarate centers around its role as a dopamine receptor agonist. By selectively targeting D2 and D3 receptors, this compound helps to compensate for decreased dopamine levels in conditions like Parkinson’s disease. This selective targeting not only manages motor symptoms but also addresses non-motor symptoms such as mood disturbances and cognitive dysfunction .
Comparison with Similar Compounds
Aplindore fumarate can be compared with other dopamine receptor agonists, such as:
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Unlike this compound, pramipexole has a broader receptor profile, targeting both D2 and D3 receptors.
Ropinirole: Similar to pramipexole, ropinirole is used for Parkinson’s disease and restless legs syndrome. It has a different receptor binding profile compared to this compound, which may result in different therapeutic effects and side effects.
Rotigotine: A dopamine agonist available as a transdermal patch, used for Parkinson’s disease and restless legs syndrome. .
This compound’s uniqueness lies in its high selectivity for D2 receptors and its ability to cross the blood-brain barrier effectively, providing targeted therapeutic effects with potentially fewer side effects .
Properties
CAS No. |
189681-71-8 |
---|---|
Molecular Formula |
C22H22N2O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
InChI Key |
GELJVTSEGKGLDF-QDSMGTAFSA-N |
SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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